molecular formula C7H15NO3S B13285069 3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione

3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione

Cat. No.: B13285069
M. Wt: 193.27 g/mol
InChI Key: GFSFSHPUXQHPLV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to a thiane ring, which is a six-membered ring containing one sulfur atom. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of a thiane derivative with formaldehyde and an amine under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiane derivative with a reduced sulfur atom.

    Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiane ring.

Scientific Research Applications

3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The sulfur atom in the thiane ring can also interact with metal ions, making the compound a potential ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione: shares structural similarities with other sulfur-containing heterocycles, such as thiazoles and thiophenes.

    Thiazoles: These compounds contain a five-membered ring with one sulfur and one nitrogen atom.

    Thiophenes: These compounds contain a five-membered ring with one sulfur atom.

Uniqueness

What sets this compound apart from similar compounds is the presence of both an aminomethyl group and a methoxy group attached to the thiane ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(3-methoxy-1,1-dioxothian-3-yl)methanamine

InChI

InChI=1S/C7H15NO3S/c1-11-7(5-8)3-2-4-12(9,10)6-7/h2-6,8H2,1H3

InChI Key

GFSFSHPUXQHPLV-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCS(=O)(=O)C1)CN

Origin of Product

United States

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